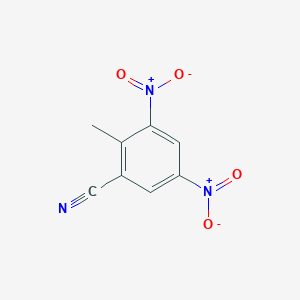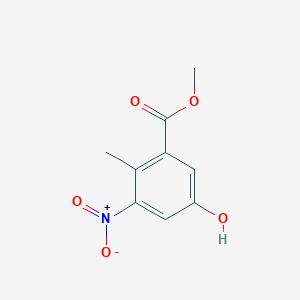
Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Kinetic Studies in Carbonylation Reactions
Methyl cyclohexanecarboxylate, closely related to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate, has been studied for its role in carbonylation reactions. Yoshida et al. (1976) demonstrated that it can be obtained in high yields via carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine. They explored the effects of variables like palladium(II) chloride concentration, carbon monoxide pressure, and temperature on the rate of carbonylation, proposing a reaction mechanism based on their findings (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Crystal Structure Analysis
In the realm of crystallography, Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate analogs have been extensively studied. Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of three anticonvulsant enaminones, including a compound structurally similar to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate. They observed that the cyclohexene rings in these compounds adopt sofa conformations with various hydrogen bond formations (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity
Research into the anticonvulsant properties of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate derivatives has been a significant focus. Scott et al. (1993) conducted an in-depth evaluation of similar compounds, employing models like the amygdala kindling model. They found that these compounds did not show activity against amygdala kindled seizures, providing insights into their efficacy and toxicity (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
Reactions Involving Manganese(III)
Studies by Nishino et al. (1991, 1992) explored the reactions involving compounds similar to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate with manganese(III). These studies contribute to the understanding of cyclic peroxide formation from alkenes, active methylene compounds, and molecular oxygen (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991); (Qian, Yamada, Nishino, & Kurosawa, 1992).
Propriétés
IUPAC Name |
methyl 1-(4-chlorophenyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-17-13(16)14(9-3-2-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDCRBFNUMCGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

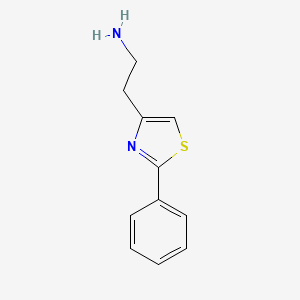
![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)

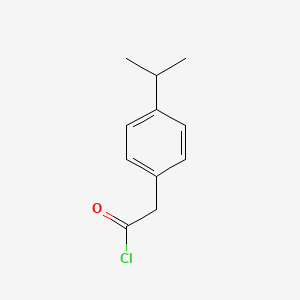
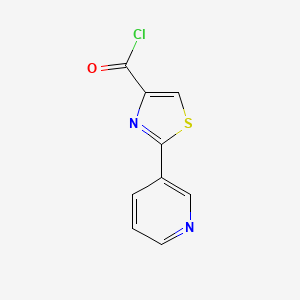

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)




